(S)-1,2-Decanediol

概述

描述

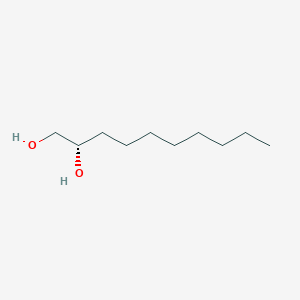

(S)-1,2-Decanediol is an organic compound with the molecular formula C10H22O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to different carbon atoms in a specific spatial arrangement. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: (S)-1,2-Decanediol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-decanone, using chiral catalysts to ensure the formation of the (S)-enantiomer. Another method involves the asymmetric dihydroxylation of 1-decene using osmium tetroxide (OsO4) and a chiral ligand to achieve the desired stereochemistry.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 1,2-decanedione using a chiral catalyst. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion of the starting material.

化学反应分析

Types of Reactions: (S)-1,2-Decanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form decanoic acid or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form decanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form decyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Decanoic acid.

Reduction: Decanol.

Substitution: Decyl chloride.

科学研究应用

Sebum Reduction in Dermatological Applications

One of the primary applications of (S)-1,2-decanediol is its effectiveness in reducing sebum concentration on the skin. Seborrhea, characterized by excessive sebum production, can lead to various skin issues, including acne. Research indicates that this compound significantly lowers the dropping point of sebum, enhancing its fluidity and spreading ability. This property allows for easier release from sebaceous follicles and reduces greasiness on the skin surface.

Key Findings:

- Clinical Studies : In clinical trials involving adolescents aged 17-19 with oily and acne-prone skin, topical application of this compound resulted in a significant reduction in skin sebum levels .

- Mechanism : The compound's ability to modify the viscosity of sebum facilitates its spread across the skin, thereby improving overall skin appearance and reducing acne-related symptoms .

Anti-Inflammatory and Antioxidant Properties

This compound also exhibits notable anti-inflammatory and antioxidant properties. Studies have demonstrated its effectiveness in reducing inflammation in keratinocytes stimulated by lipopolysaccharides (LPS), which mimic bacterial infections.

Research Insights:

- In Vitro Studies : Research highlighted that this compound could mitigate inflammatory responses and oxidative stress in skin cells, suggesting potential benefits for inflammatory skin conditions .

- Combination Effects : When combined with other natural extracts like willow bark, this compound showed enhanced anti-inflammatory effects, indicating its utility in formulating effective skincare products .

Drug Penetration Enhancer

Another significant application of this compound is its role as a penetration enhancer for active pharmaceutical ingredients (APIs) in topical formulations. Its ability to facilitate the absorption of various drugs into the skin makes it a valuable component in dermatological preparations.

Applications:

- Active Ingredients : It has been shown to assist in the penetration of compounds such as benzoyl peroxide, salicylic acid, and retinoids into areas with increased sebum production .

- Formulation Versatility : this compound can be incorporated into a variety of formulations including creams, lotions, and gels aimed at treating oily or acne-prone skin .

Summary Table of Applications

作用机制

The mechanism of action of (S)-1,2-Decanediol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.

相似化合物的比较

(S)-1,2-Decanediol can be compared with other similar compounds such as:

1,2-Decanediol: The racemic mixture of the compound, which contains both ®- and (S)-enantiomers.

1-Decanol: A related compound with a single hydroxyl group.

1,2-Octanediol: A shorter-chain diol with similar chemical properties.

Uniqueness: The (S)-enantiomer of 1,2-Decanediol is unique due to its specific spatial arrangement, which can result in different biological and chemical properties compared to its racemic mixture or other diols. This enantiomeric purity is crucial in applications where stereochemistry plays a significant role, such as in pharmaceuticals and chiral synthesis.

生物活性

(S)-1,2-Decanediol, a straight-chain aliphatic diol, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article examines the compound's biological properties, supported by various studies and case analyses.

This compound is a chiral molecule with the following structural formula:

It features a linear carbon chain of ten carbon atoms with hydroxyl groups at the first and second positions. This structure contributes to its solubility and interaction with biological membranes, influencing its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens. Notably:

- Efficacy Against Skin Microbiota : Research indicates that this compound demonstrates significant antimicrobial activity against skin-associated bacteria such as Corynebacterium xerosis and Staphylococcus epidermidis. In vitro studies showed that at concentrations as low as 0.3%, it effectively inhibits the growth of these bacteria, outperforming traditional deodorants like farnesol .

- Synergistic Effects : When combined with other alkanediols of varying chain lengths (5-10 carbon atoms), this compound exhibits a synergistic antimicrobial effect. This combination enhances its efficacy against selected microbial strains .

Anti-inflammatory Properties

This compound also possesses notable anti-inflammatory properties:

- Reduction of Inflammatory Markers : A study demonstrated that this compound significantly reduces pro-inflammatory cytokines in lipopolysaccharide-stimulated keratinocytes. This suggests its potential application in managing inflammatory skin conditions .

- Mechanism of Action : The compound appears to modulate inflammatory pathways by inhibiting the expression of cytokines such as IL-6 and TNF-α, thereby alleviating inflammation associated with bacterial infections .

Clinical Applications in Dermatology

- Acne Treatment : A clinical study involving adolescents with oily and acne-prone skin showed that topical application of this compound significantly reduced sebum production. This reduction in sebum was linked to improved skin conditions in participants aged 17-19 years .

- Body Odor Management : In another study focusing on body odor control, this compound was applied topically in low concentrations to effectively inhibit odor-causing bacteria without causing skin irritation .

Safety Profile

The safety assessments for this compound indicate a favorable profile for cosmetic use:

- Toxicity Studies : Acute toxicity studies have shown that this compound has a high LD50 value in mammalian models, suggesting low toxicity when applied topically . Long-term exposure studies have not indicated any significant adverse effects .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Activity | Details |

|---|---|

| Antimicrobial | Effective against Corynebacterium xerosis, Staphylococcus epidermidis |

| Anti-inflammatory | Reduces IL-6 and TNF-α levels in keratinocytes |

| Clinical Application | Reduces sebum production; effective for managing acne and body odor |

| Safety Profile | High LD50; well-tolerated in long-term studies |

属性

IUPAC Name |

(2S)-decane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSBDQINUMTIF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369963 | |

| Record name | (S)-1,2-DECANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84276-14-2 | |

| Record name | (S)-1,2-DECANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。